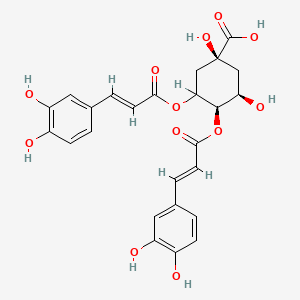
Isochlorogenic acid b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isochlorogenic acid b, also known as this compound, is a useful research compound. Its molecular formula is C25H24O12 and its molecular weight is 516.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How can Isochlorogenic acid B be accurately quantified in complex plant matrices?
Answer: this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with quantitative analysis of multi-components by a single marker (QAMS) . This method establishes relative correction factors (RCFs) for this compound relative to a reference compound (e.g., chlorogenic acid or rutin) to enable simultaneous quantification of multiple phenolic acids. For example, RCFs for this compound have been validated at 0.585–1.485 under varying chromatographic conditions (e.g., gradient elution with acetonitrile/0.1% formic acid) . The method ensures reproducibility (RSD <5%) and avoids the need for individual reference standards for all components, making it cost-effective for plant matrix analysis.
Q. What are the validated HPLC parameters for distinguishing this compound from structurally similar isomers?
Answer: this compound (3,4-dicaffeoylquinic acid) can be resolved from isomers (e.g., Isochlorogenic acid A and C) using HPLC with UV detection at 327 nm and a C18 column (e.g., Diamonsil® C18, 4.6 × 250 mm, 5 μm). A gradient mobile phase of acetonitrile and 0.1% formic acid (e.g., 10%→25% acetonitrile over 33 minutes) achieves baseline separation. This compound typically elutes between 20–25 minutes under these conditions . Method validation should include specificity tests using spiked samples and comparison with reference standards.
Advanced Research Questions
Q. What are the primary metabolic pathways of this compound in vivo, and how do they influence its bioavailability?
Answer: this compound undergoes hydrolysis, dehydroxylation, hydrogenation, and phase II conjugation (glucuronidation, sulfation) in vivo. Using UHPLC-Q-Exactive Orbitrap MS , 33 metabolites have been identified in rat plasma, with hydrolyzed and hydrogenated products (e.g., M11) being the dominant circulating forms . These pathways reduce its bioavailability, as conjugated metabolites exhibit lower membrane permeability. To study this, administer this compound orally (200 mg/kg in rats) and analyze plasma, urine, and feces using SPE pretreatment and metabolomic workflows .
Q. How does this compound modulate oxidative stress pathways in cellular models, and what methodological controls are critical for reproducibility?
Answer: this compound upregulates SOD, CAT, GSH, and GSH-Px in HEK 293T cells under H2O2-induced oxidative stress, as shown by qPCR and enzyme activity assays . Key controls include:
- Standardizing cell viability assays (e.g., MTT) to ensure non-cytotoxic concentrations (e.g., IC50 >100 μM).
- Validating oxidative stress models with positive controls (e.g., ascorbic acid).
- Quantifying intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) alongside this compound’s direct radical-scavenging activity (e.g., DPPH/ABTS assays) .
Q. What experimental strategies can resolve discrepancies in reported antioxidant activities of this compound across studies?
Answer: Discrepancies often arise from differences in:
- Concentration ranges : this compound shows dose-dependent scavenging of DPPH (up to 97% at 1 mM) but weaker activity against O2<sup>−</sup> .
- Assay interference : Remove coexisting antioxidants (e.g., rutin) via SPE before testing .
- Model systems : Compare in vitro (e.g., chemical radical scavenging) and in vivo (e.g., zebrafish oxidative stress models) data to contextualize bioactivity .
Q. What are the challenges in establishing relative correction factors (RCFs) for this compound in multi-component assays, and how can they be mitigated?
Answer: RCF variability stems from:
- Chromatographic drift : Minimize by maintaining column temperature (30°C) and mobile phase pH .
- Matrix effects : Validate RCFs in plant-specific matrices (e.g., coffee flowers vs. Radix Dipsaci) .
- Instrument sensitivity : Use high-purity standards and calibrate detectors daily. Reported RCFs for this compound range from 0.585–1.485 relative to chlorogenic acid, with inter-laboratory validation recommended .
Q. Methodological Notes
- Analytical Rigor : Always include system suitability tests (e.g., theoretical plates >2000, tailing factor <2) in HPLC workflows .
- Metabolite Identification : Use MS/MS fragmentation patterns (e.g., m/z 353→191 for quinic acid derivatives) to confirm this compound metabolites .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail to ensure reproducibility .
属性
分子式 |
C25H24O12 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC 名称 |
(1S,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20?,23-,25+/m1/s1 |
InChI 键 |
UFCLZKMFXSILNL-WVFSXIJASA-N |
手性 SMILES |
C1[C@H]([C@H](C(C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
规范 SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
同义词 |
3,4-di-O-caffeoylquinic acid 3,4-dicaffeoylquinic acid 3,4-DICQA isochlorogenic acid B methyl 3,5-di-O-caffeoyl quinate methyl-3,5-di-O-caffeoylquinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















